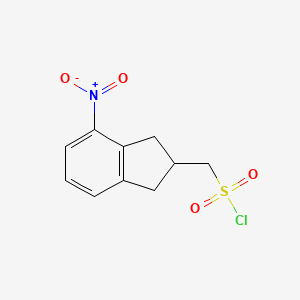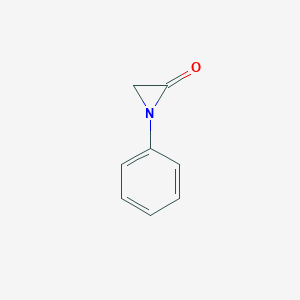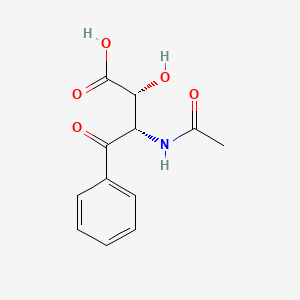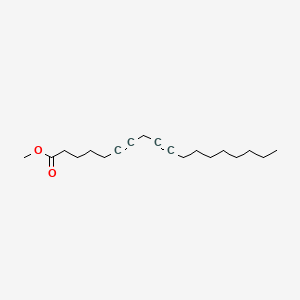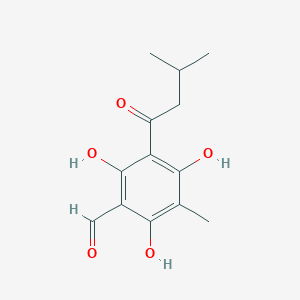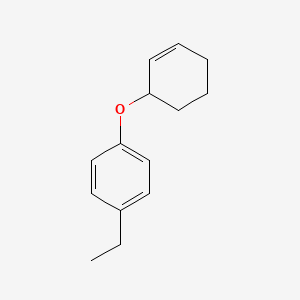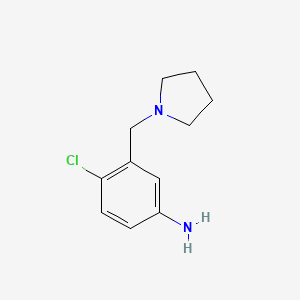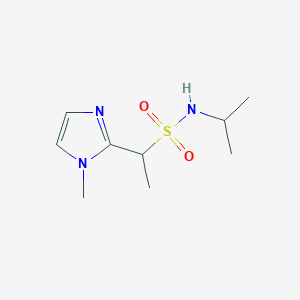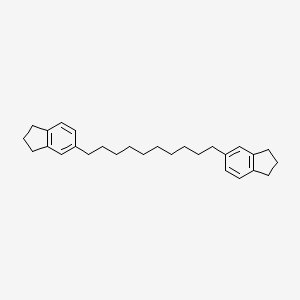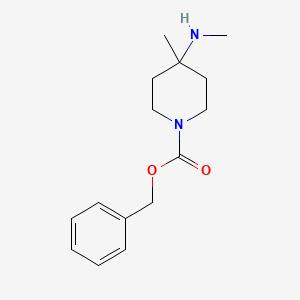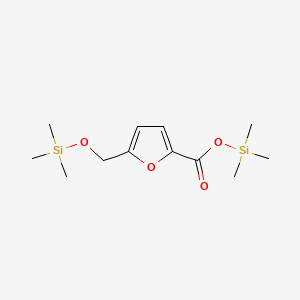
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate is an organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylsiloxymethyl-2-trimethylsilylfuroate typically involves the reaction of furoic acid derivatives with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as distillation or recrystallization, to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furoic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields furoic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Trimethylsiloxymethyl-2-trimethylsilylfuroate involves its ability to modify the chemical properties of molecules it interacts with. The trimethylsilyl groups can protect reactive sites on molecules, making them less susceptible to unwanted reactions. This property is particularly useful in multi-step synthesis processes where selective reactivity is crucial .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: Similar in structure but with different reactivity and applications.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent for trimethylsilylation reactions.
Uniqueness
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate is unique due to its specific combination of trimethylsilyl groups and furoate structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other trimethylsilyl compounds may not be suitable .
Propiedades
Número CAS |
55517-40-3 |
|---|---|
Fórmula molecular |
C12H22O4Si2 |
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
trimethylsilyl 5-(trimethylsilyloxymethyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H22O4Si2/c1-17(2,3)14-9-10-7-8-11(15-10)12(13)16-18(4,5)6/h7-8H,9H2,1-6H3 |
Clave InChI |
XHRIJDKBFZGXAB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC1=CC=C(O1)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



